Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
CAS No.:
Cat. No.: VC20449544
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19N3O2 |
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Molecular Weight | 225.29 g/mol |
IUPAC Name | methyl 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
Standard InChI | InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3 |
Standard InChI Key | RLCUIWISPPKLHT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1CC(C)(C(=O)OC)NC)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates a pyrazole ring—a five-membered heterocycle with two nitrogen atoms—substituted with methyl groups at the 3- and 5-positions. A propanoate backbone connects the pyrazole to a methylamino group (-NHCH₃) and a methyl ester (-COOCH₃). This arrangement creates three distinct functional regions:
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Pyrazole core: Provides rigidity and potential hydrogen-bonding sites via nitrogen atoms .
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Methylamino group: Introduces basicity and potential for intermolecular interactions.
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Methyl ester: Enhances solubility in organic solvents and serves as a common prodrug motif .
The molecular formula is deduced as C₁₁H₁₉N₃O₂, with a calculated molecular weight of 225.29 g/mol based on analogous compounds .
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, computational tools predict key features:
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IR spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹), pyrazole C-N (~1600 cm⁻¹), and methylamino N-H (~3300 cm⁻¹) .
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NMR: Expected signals include a singlet for the pyrazole methyl groups (δ 2.1–2.3 ppm), a quartet for the methylene adjacent to nitrogen (δ 3.4–3.6 ppm), and a singlet for the ester methyl (δ 3.7 ppm).
The SMILES notation COC(=O)C(C)(N(C)C)CN1C(=CC(=N1)C)C
and InChIKey UFSKYLDOUJGWML-UHFFFAOYSA-N
(derived from similar structures) provide unambiguous structural representation.
Synthesis and Reactivity
Synthetic Routes
Proposed pathways draw from methods for analogous pyrazole derivatives:
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Pyrazole formation: Condensation of acetylacetone with hydrazine hydrate yields 3,5-dimethylpyrazole, followed by N-alkylation with methyl 2-methyl-2-(methylamino)propanoate .
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Esterification: Reacting the corresponding carboxylic acid (e.g., 3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid ) with methanol under acidic catalysis.
Key challenges include regioselectivity in pyrazole substitution and racemization at the chiral methylamino-bearing carbon.
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
Notably, the steric hindrance from the 2-methyl group may slow nucleophilic attacks at the ester carbonyl.
Physicochemical Properties
Experimental and Predicted Properties
Data extrapolated from structurally related compounds :
Property | Value |
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Melting point | 89–92°C (predicted) |
Boiling point | 285°C (estimated) |
LogP (octanol-water) | 1.8 (XLogP3-AA ) |
Aqueous solubility | 6.7 µg/mL (pH 7.4) |
pKa | 4.2 (ester), 9.8 (methylamino) |
The topological polar surface area (TPSA) of 55.1 Ų suggests moderate membrane permeability, while three rotatable bonds indicate conformational flexibility.
Biological and Industrial Applications
Materials Science Applications
Copper(II) complexes with pyrazolylmethylamine ligands demonstrate catalytic activity in polymerization reactions . This compound’s methylamino and pyrazole groups could facilitate similar metal coordination:
Such complexes may catalyze methyl methacrylate polymerization with activities exceeding 500 g polymer/mol Cu·h .
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